

Spectroscopic Data of Kadsutherin F: A Technical Overview

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Compound of Interest

Compound Name: Kadsutherin F

Cat. No.: B15591826

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Disclaimer: Extensive searches for specific spectroscopic data (NMR, MS) for a compound explicitly named "**Kadsutherin F**" did not yield dedicated, verifiable results in the public domain. The information presented in this document is based on the well-established spectroscopic characteristics of closely related dibenzocyclooctadiene lignans isolated from plants of the Kadsura genus. The data tables and experimental protocols are representative of this class of compounds and are intended to serve as a technical guide for researchers, scientists, and drug development professionals working with similar natural products.

Introduction

Kadsutherin F belongs to the family of dibenzocyclooctadiene lignans, a class of natural products predominantly found in the plant genus Kadsura. These compounds are known for their complex chemical structures and diverse biological activities. The structural elucidation of these lignans relies heavily on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide provides a detailed overview of the expected spectroscopic data for a compound of this class and outlines the standard experimental protocols for their acquisition.

Spectroscopic Data

The following tables summarize the characteristic ^1H NMR, ^{13}C NMR, and Mass Spectrometry data for dibenzocyclooctadiene lignans from Kadsura. The specific chemical shifts and mass fragments for **Kadsutherin F** may vary depending on its exact substitution pattern.

¹H NMR Spectroscopic Data

The proton NMR spectra of dibenzocyclooctadiene lignans are characterized by signals in the aromatic, olefinic, methoxy, and aliphatic regions. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference (e.g., TMS).

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Typical Assignment
H-4, H-11	6.50 - 7.00	s	-	Aromatic protons
H-6, H-7	4.50 - 6.00	various	various	Protons on the cyclooctadiene ring
OMe	3.50 - 4.00	s	-	Methoxyl groups
-O-CH ₂ -O-	5.90 - 6.10	d	~1.5	Methylenedioxy protons
CH ₃	0.80 - 2.50	various	various	Methyl groups
Ester Protons	various	various	various	Protons of ester side chains (e.g., angeloyl, tigloyl)

¹³C NMR Spectroscopic Data

The carbon-13 NMR spectra provide detailed information about the carbon skeleton of the molecule. Chemical shifts (δ) are reported in ppm.

Carbon	Chemical Shift (δ , ppm)	Typical Assignment
C=O (ester)	165.0 - 175.0	Carbonyl carbons of ester groups
C=O (ketone)	190.0 - 210.0	Carbonyl carbons of ketone groups
Aromatic C	100.0 - 160.0	Carbons of the benzene rings
Olefinic C	120.0 - 145.0	Carbons of double bonds in side chains
C-O	60.0 - 90.0	Carbons attached to oxygen (cyclooctadiene ring, esters)
OMe	55.0 - 65.0	Methoxyl carbons
-O-CH ₂ -O-	~101.0	Methylenedioxy carbon
Aliphatic C	10.0 - 50.0	Methyl, methylene, and methine carbons

Mass Spectrometry (MS) Data

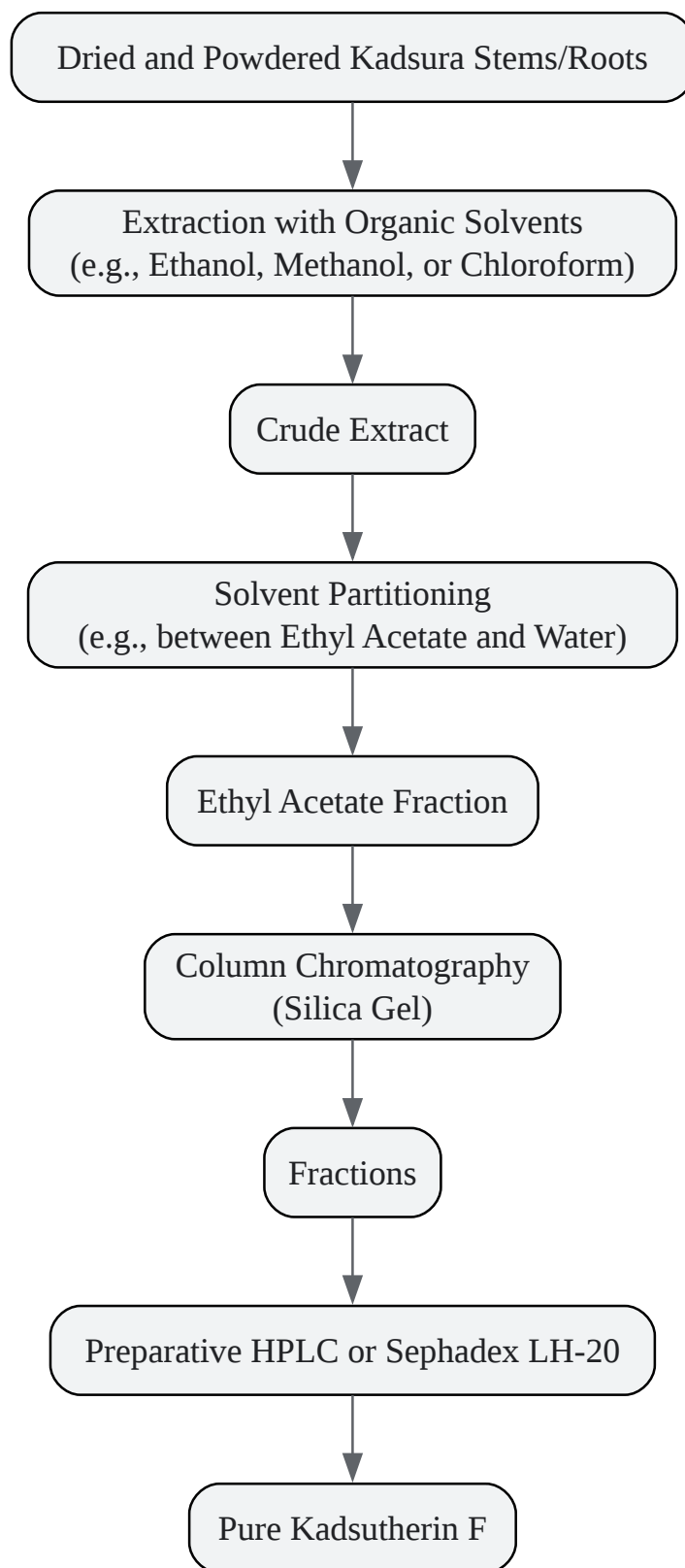
High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition and molecular weight of Kadsura lignans. Fragmentation patterns observed in MS/MS experiments provide valuable structural information.

Ion Type	m/z Value	Interpretation
[M+H] ⁺	Molecular Weight + 1	Protonated molecular ion
[M+Na] ⁺	Molecular Weight + 23	Sodiated molecular ion
[M+K] ⁺	Molecular Weight + 39	Potassiated molecular ion
Fragment Ions	various	Result from the cleavage of ester side chains, methoxy groups, and fragmentation of the cyclooctadiene ring.

Experimental Protocols

The following sections detail the typical methodologies for the isolation and spectroscopic analysis of dibenzocyclooctadiene lignans from *Kadsura* species.

Isolation and Purification

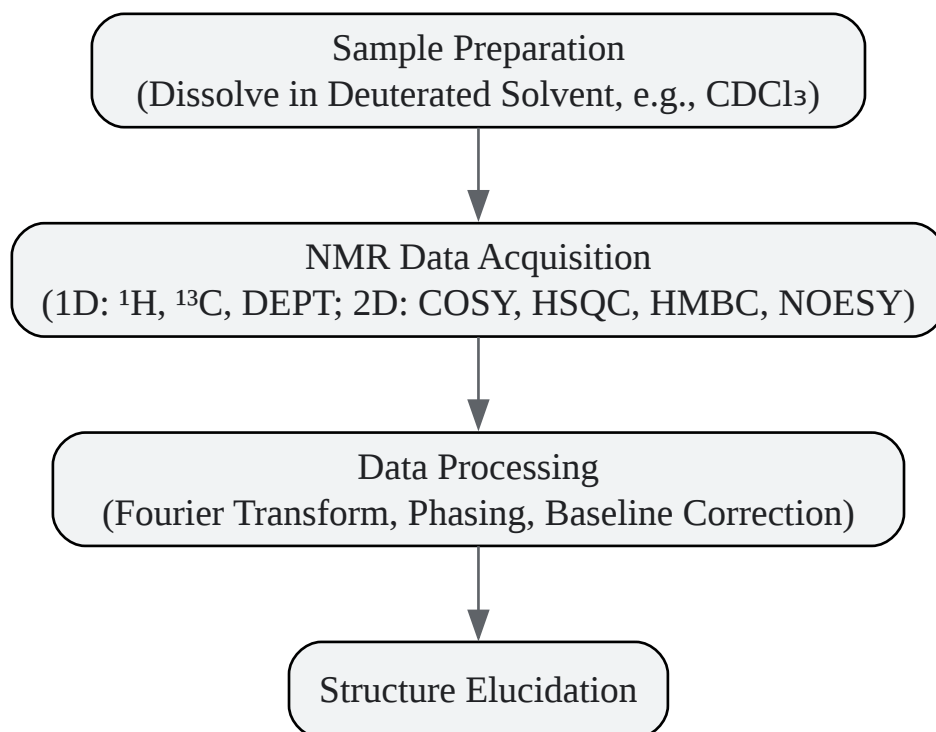


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Caption: General workflow for the isolation of lignans.

- **Plant Material Preparation:** The stems or roots of the Kadsura plant are collected, dried, and ground into a fine powder.
- **Extraction:** The powdered plant material is extracted exhaustively with an organic solvent such as ethanol, methanol, or chloroform at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
- **Solvent Partitioning:** The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The lignan-rich fraction is typically found in the ethyl acetate extract.
- **Chromatographic Separation:** The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).
- **Final Purification:** Fractions containing the target compound are further purified by preparative high-performance liquid chromatography (HPLC) or size-exclusion chromatography on Sephadex LH-20 to yield the pure lignan.

NMR Spectroscopy



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Caption: Workflow for NMR-based structure elucidation.

- Instrumentation: NMR spectra are typically recorded on a Bruker Avance spectrometer operating at a proton frequency of 400 MHz or higher.
- Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a deuterated solvent (e.g., chloroform-d, methanol-d₄, or acetone-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often used as an internal standard.
- 1D NMR:
 - ¹H NMR: Standard proton spectra are acquired to identify the chemical shifts, multiplicities, and coupling constants of the protons.
 - ¹³C NMR and DEPT: Carbon-13 spectra, along with Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135), are used to distinguish between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.
- 2D NMR:
 - COSY (Correlation Spectroscopy): Used to identify proton-proton spin-spin couplings within the molecule.
 - HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon signals.
 - HMBC (Heteronuclear Multiple Bond Correlation): Establishes long-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for connecting different structural fragments.
 - NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule.

Mass Spectrometry

- **Instrumentation:** High-resolution mass spectra are typically acquired on a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.
- **Sample Preparation:** A dilute solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) is infused directly into the ESI source or introduced via an HPLC system.
- **Data Acquisition:**
 - **Full Scan MS:** The instrument is operated in positive or negative ion mode to obtain the accurate mass of the molecular ion, allowing for the determination of the elemental formula.
 - **Tandem MS (MS/MS):** The molecular ion is isolated and subjected to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern provides valuable information for structural elucidation, particularly for identifying substituent groups and the core skeleton.

Conclusion

The spectroscopic analysis of **Kadsutherin F** and related dibenzocyclooctadiene lignans requires a combination of advanced NMR and MS techniques. The data presented in this guide, although generalized for this class of compounds, provides a solid foundation for researchers to interpret their own experimental results and to elucidate the complex structures of these fascinating natural products. The detailed experimental protocols offer a standardized approach to ensure the acquisition of high-quality spectroscopic data, which is paramount for accurate structure determination and subsequent drug development efforts.

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